molecular formula C13H22N4S B5504356 (3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine

(3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine

Cat. No.: B5504356
M. Wt: 266.41 g/mol
InChI Key: OHWMTBXMRAQGDL-NSHDSACASA-N
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Description

(3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine is a useful research compound. Its molecular formula is C13H22N4S and its molecular weight is 266.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.15651789 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Applications

The compound (3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine and its derivatives have been the subject of various synthetic and application-oriented studies. While direct information specifically on this compound is scarce, research on structurally similar pyrimidine derivatives provides insight into the potential applications and significance of such compounds in scientific research.

  • Synthesis of Heterocyclic Compounds : Studies have demonstrated the synthesis of pyrimidine derivatives through various methods, including microwave irradiative cyclocondensation, which have been evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). This suggests that derivatives of the queried compound might also possess similar bioactive properties.

  • Antimicrobial and Antitubercular Activities : Some new pyrimidine-azetidinone analogues have been synthesized and shown to exhibit significant in vitro antimicrobial and antitubercular activities (Chandrashekaraiah et al., 2014). This highlights the potential of pyrimidine derivatives in the development of new antimicrobial agents.

  • Kinetic and Mechanistic Studies : The kinetics and mechanism of oxidation reactions involving pyrimidine derivatives have been explored, providing insights into their chemical behavior and potential applications in synthetic chemistry (Fawzy & Shaaban, 2014).

  • Enantioselective Synthesis : Research on the enantioselective α-functionalization of amines, including pyrimidine derivatives, using palladium catalysis, underscores the importance of these compounds in the synthesis of bioactive molecules with high enantioselectivity (Jain et al., 2016).

  • Synthesis of Fused Heterocyclic Systems : The compound has relevance in the synthesis of fused heterocyclic systems, demonstrating its versatility in organic synthesis and the potential for creating compounds with varied biological activities (Quintero et al., 2018).

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound. Given the presence of the pyrimidine ring, which is found in many biological compounds, this compound could potentially have applications in medicinal chemistry .

Properties

IUPAC Name

(3S)-N,N-dimethyl-1-(2-methylsulfanylpyrimidin-4-yl)azepan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4S/c1-16(2)11-6-4-5-9-17(10-11)12-7-8-14-13(15-12)18-3/h7-8,11H,4-6,9-10H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWMTBXMRAQGDL-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCN(C1)C2=NC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCN(C1)C2=NC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.